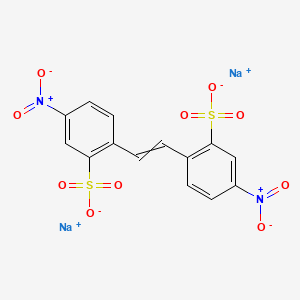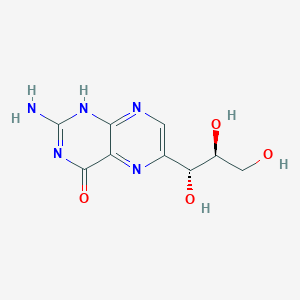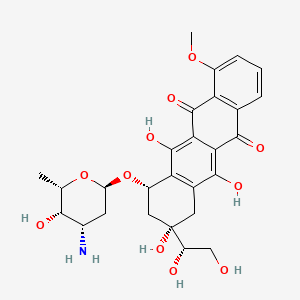
Doxorubicine
Vue d'ensemble
Description
Doxorubicinol, also known as 14-hydroxydaunorubicin, is an active metabolite of the widely used antineoplastic antibiotic Adriamycin (doxorubicin). Doxorubicinol is formed through the reduction of the carbonyl group at the C-13 position of Adriamycin. It retains significant antitumor activity and is known for its role in cancer treatment protocols .
Applications De Recherche Scientifique
Doxorubicinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the redox behavior of anthracyclines.
Biology: Investigated for its role in cellular metabolism and its effects on cellular structures.
Medicine: Extensively studied for its antitumor activity and its use in cancer treatment protocols. It is particularly important in understanding the pharmacokinetics and pharmacodynamics of Adriamycin.
Industry: Used in the development of new drug formulations and delivery systems to improve the efficacy and reduce the side effects of cancer treatments .
Mécanisme D'action
Target of Action
Doxorubicinol, also known as Adriamycinol, primarily targets DNA-associated enzymes and DNA base pairs . It binds to these targets and produces a range of cytotoxic effects . It also influences the Bcl-2/Bax apoptosis pathway by activating various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) .
Mode of Action
Doxorubicinol exerts its effect through DNA intercalation , which eventually leads to DNA damage and the generation of reactive oxygen species . It inhibits DNA and RNA synthesis by intercalation between DNA base pairs and by inhibition of topoisomerase II . It also interacts with its targets to form DNA-adducted configurations that induce apoptosis .
Biochemical Pathways
Doxorubicinol affects multiple biochemical pathways. It causes the activation of various molecular signals from AMPK to influence the Bcl-2/Bax apoptosis pathway . It also induces DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism . Inflammatory cytokines, oxidative stress pathways, mitochondrial damage, intracellular Ca2+ overload, iron-free radical production, DNA, and myocyte membrane injuries have critical roles in the pathophysiology of doxorubicin-induced cardiotoxicity .
Pharmacokinetics
The two-electron reduction is the major metabolic pathway of doxorubicin. In this pathway, doxorubicin is reduced to doxorubicinol, a secondary alcohol, by various enzymes, including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase NADPH 1, Carbonyl reductase NADPH 3, and Aldo-keto reductase family 1 member C3 .
Result of Action
Doxorubicinol induces cell death via multiple intracellular interactions, generating reactive oxygen species and DNA-adducted configurations that induce apoptosis, topoisomerase II inhibition, and histone eviction . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Doxorubicinol. Accumulation of oxidative stress is a common factor in cardiotoxicity mechanisms, highlighting the importance of novel delivery systems and antioxidant therapies . The drug’s effectiveness often comes with significant side effects, and current trials aim to improve doxorubicin therapy by adjusting doses, using different administration methods, and combining it with targeted treatments or immunotherapy .
Analyse Biochimique
Biochemical Properties
Doxorubicinol interacts with various enzymes, proteins, and other biomolecules. It is produced through the reduction of doxorubicin by enzymes including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase NADPH 1, Carbonyl reductase NADPH 3, and Aldo-keto reductase family 1 member C3 . These interactions play a crucial role in the biochemical reactions involving doxorubicinol.
Cellular Effects
Doxorubicinol has significant effects on various types of cells and cellular processes. It is known to cause a range of cytotoxic effects, including the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of doxorubicinol involves its interaction with DNA-associated enzymes, intercalation with DNA base pairs, and targeting multiple molecular targets . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of doxorubicinol change over time in laboratory settings. It has been found that doxorubicinol exhibits dramatically reduced drug toxicity, reduced drug DNA-binding activity, and altered drug subcellular localization to lysosomes . These changes can impact the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of doxorubicinol vary with different dosages. For instance, in short-term rat models, animals receive a single dose of doxorubicin (10–30 mg/kg) intravenously . The effects observed in these studies can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Doxorubicinol is involved in various metabolic pathways. The primary metabolic pathway of doxorubicin involves its reduction to doxorubicinol, a secondary alcohol, by various enzymes . This process can affect metabolic flux or metabolite levels.
Transport and Distribution
Doxorubicinol is transported and distributed within cells and tissues. Doxorubicin and its major metabolite doxorubicinol bind to plasma proteins . Like most drugs, doxorubicin enters the cell via passive diffusion, generally accumulating to intracellular concentrations that exceed the extracellular compartments by 10- to 500-fold .
Subcellular Localization
The subcellular localization of doxorubicinol and its effects on activity or function are significant. Doxorubicinol exhibits strong localization to extra nuclear lysosomes . Pharmacologic inhibition of aldo-keto reductases in doxorubicin-resistant cells restored drug cytotoxicity, and drug localization to the nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Doxorubicinol is synthesized from Adriamycin through a two-electron reduction of the side chain C-13 carbonyl moiety. This reduction is typically catalyzed by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase . The reaction conditions involve the use of these enzymes in a suitable buffer system, often at physiological pH and temperature.
Industrial Production Methods
Industrial production of Doxorubicinol involves the biotransformation of Adriamycin using microbial or enzymatic systems. The process is optimized for high yield and purity, often involving fermentation techniques followed by extraction and purification steps. High-performance liquid chromatography (HPLC) is commonly used to monitor and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Doxorubicinol undergoes several types of chemical reactions, including:
Oxidation: Doxorubicinol can be oxidized back to Adriamycin under certain conditions.
Reduction: Further reduction of Doxorubicinol can lead to the formation of other metabolites.
Substitution: Doxorubicinol can participate in substitution reactions, particularly at the amino sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or enzymatic systems can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include Adriamycin (from oxidation), various reduced metabolites (from reduction), and substituted derivatives of Doxorubicinol (from substitution reactions) .
Comparaison Avec Des Composés Similaires
Doxorubicinol is compared with other anthracyclines such as:
Daunorubicin: Similar in structure but lacks the hydroxyl group at the C-14 position.
Epirubicin: An epimer of Adriamycin with a different configuration at the C-4’ position.
Pirarubicin: A derivative with a tetrahydropyranyl group at the C-4’ position.
Uniqueness
Doxorubicinol is unique due to its specific reduction product of Adriamycin, retaining significant antitumor activity while having different pharmacokinetic properties. This makes it a valuable compound for studying the metabolism and action of anthracyclines .
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-FEMMEMONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920620 | |
| Record name | Doxorubicinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54193-28-1 | |
| Record name | Doxorubicinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxorubicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxorubicinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXORUBICINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Doxorubicinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


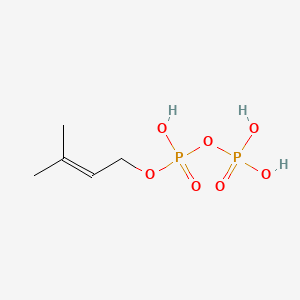
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)
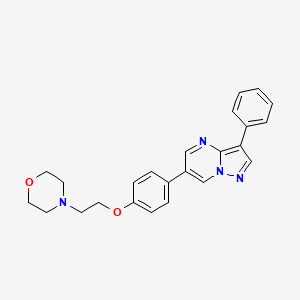


![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
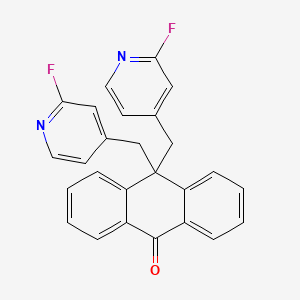
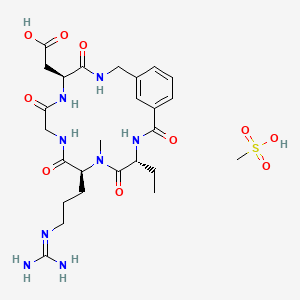
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
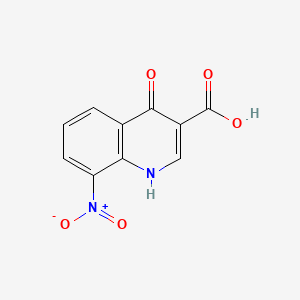
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
